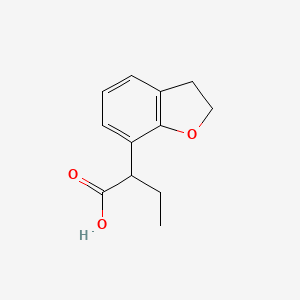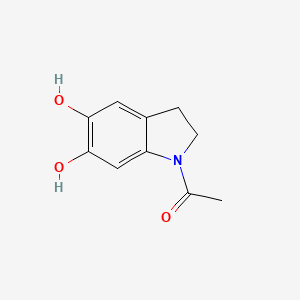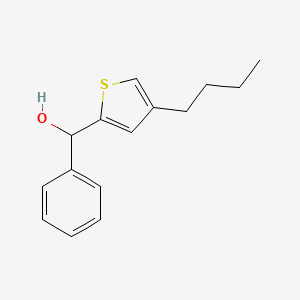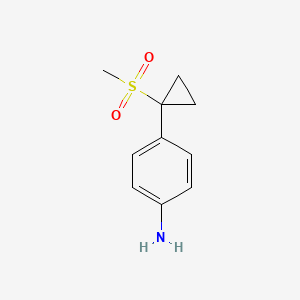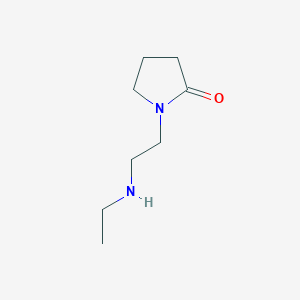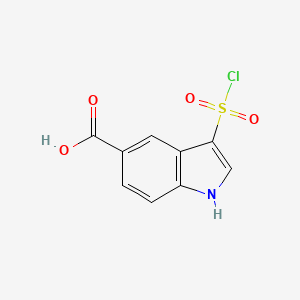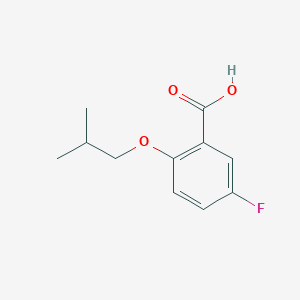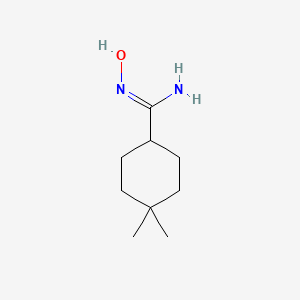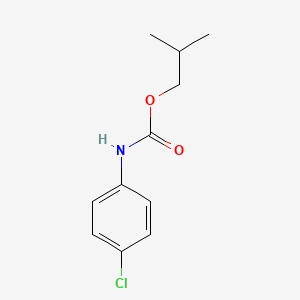
Isobutyl (4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl(4-chlorophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound features an isobutyl group attached to a 4-chlorophenyl ring, which is further connected to a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
Isobutyl(4-chlorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with isobutanol under mild conditions. The reaction typically proceeds as follows:
4-chlorophenyl isocyanate+isobutanol→Isobutyl(4-chlorophenyl)carbamate
This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of isobutyl(4-chlorophenyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high efficiency and consistency in product quality.
化学反应分析
Types of Reactions
Isobutyl(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 4-chlorophenol and isobutylamine.
Oxidation: Oxidative reactions can convert the isobutyl group to a carboxylic acid group.
Substitution: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.
Major Products
Hydrolysis: 4-chlorophenol and isobutylamine.
Oxidation: 4-chlorophenylcarbamic acid.
Substitution: Various substituted 4-chlorophenyl derivatives.
科学研究应用
Isobutyl(4-chlorophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
作用机制
The mechanism of action of isobutyl(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.
相似化合物的比较
Similar Compounds
Methyl(4-chlorophenyl)carbamate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl(4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of an isobutyl group.
Propyl(4-chlorophenyl)carbamate: Similar structure but with a propyl group instead of an isobutyl group.
Uniqueness
Isobutyl(4-chlorophenyl)carbamate is unique due to its specific isobutyl group, which imparts distinct physicochemical properties and biological activities compared to its methyl, ethyl, and propyl counterparts. The isobutyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC 名称 |
2-methylpropyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI 键 |
FHQIRRVWTVVEML-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


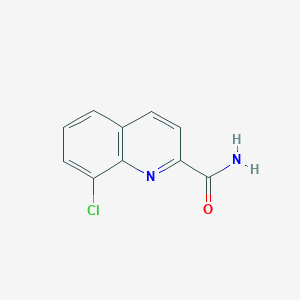


![1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane](/img/structure/B13081089.png)


